![molecular formula C6H8N2S B1601840 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole CAS No. 773031-79-1](/img/structure/B1601840.png)
2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole
Overview
Description
2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole is a heterocyclic compound that has shown significant potential in scientific research due to its unique chemical structure and properties. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine and drug discovery.
Scientific Research Applications
Anticoagulant and Antithrombotic Therapy
The compound has been used in the design, synthesis, and evaluation of new hybrid derivatives as potential dual inhibitors of blood coagulation factors Xa and XIa . Cardiovascular diseases caused by blood coagulation system disorders are one of the leading causes of morbidity and mortality in the world . The development of dual inhibitors as new generation anticoagulants is an urgent problem .
Synthesis of Hybrid Molecules
The compound has been used in the production of new hybrid molecules. The reaction of 5,6-dihydropyrrolo[3,2,1-ij]quinoline-1,2-diones with thiosemicarbazide gave the corresponding hydrazinocarbothioamides. The reaction of the latter with DMAD led to the target methyl 2-(4-oxo-2-(2-(2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazineyl)thiazol-5(4H)-ylidene)acetates in high yields .
Inhibitors of Topoisomerase II Alpha
The compound has been studied for anticancer activity as topoisomerase II alpha inhibitors . Topoisomerase II alpha is an enzyme that controls the overwinding or underwinding of DNA, and its inhibition can lead to the prevention of cancer cell proliferation .
Inhibitors of Hh Signalling Cascade
The compound has been studied as inhibitors of an Hh signalling cascade . The Hedgehog (Hh) signalling pathway is a key regulator of cell growth and differentiation during embryogenesis and tissue regeneration, and its dysregulation can lead to the development of cancer .
Biochemistry, Physiology, and Pharmacology Research
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit blood clotting factors xa and xia .
Mode of Action
It’s known that molecules combining fragments of 5,6-dihydro-4h-pyrrolo[3,2,1-ij]quinolin-2-one and thiazole can act as both selective and dual inhibitors of xa factors and xia . This suggests that 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole might interact with its targets in a similar manner.
Biochemical Pathways
Given its potential inhibitory effects on blood clotting factors xa and xia , it may impact the coagulation cascade, a series of chemical reactions that lead to the formation of a clot.
Result of Action
Similar compounds have shown significant antiviral activity , suggesting that 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole might have similar effects.
properties
IUPAC Name |
2-methyl-5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c1-4-8-5-2-7-3-6(5)9-4/h7H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNDJDKFUJDVQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20570311 | |
Record name | 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20570311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole | |
CAS RN |
773031-79-1 | |
Record name | 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20570311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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